![molecular formula C20H16N4O B2658497 N-([2,4'-bipyridin]-4-ylmethyl)-1H-indole-2-carboxamide CAS No. 2034305-32-1](/img/structure/B2658497.png)
N-([2,4'-bipyridin]-4-ylmethyl)-1H-indole-2-carboxamide
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Description
N-([2,4'-bipyridin]-4-ylmethyl)-1H-indole-2-carboxamide, also known as BI-2536, is a small molecule inhibitor of polo-like kinase 1 (PLK1). PLK1 is a key regulator of cell division and has been identified as a potential target for cancer therapy. BI-2536 has been shown to have potent anti-tumor activity in preclinical studies and is currently being evaluated in clinical trials.
Scientific Research Applications
Biologically Active Molecules
Bipyridine derivatives are used as fundamental components in various biologically active molecules . They can interact with biological targets, leading to various biological activities. This makes them valuable in the field of medicinal chemistry.
Ligands in Transition-Metal Catalysis
Bipyridine derivatives, including “N-([2,4’-bipyridin]-4-ylmethyl)-1H-indole-2-carboxamide”, can act as ligands in transition-metal catalysis . They can coordinate with metal centers, facilitating various catalytic reactions.
Photosensitizers
Bipyridine derivatives can be used as photosensitizers . They can absorb light and transfer energy or electrons to other molecules, making them useful in photodynamic therapy and solar energy conversion.
Viologens
Bipyridine derivatives can be used to make viologens , which are a type of organic compound with various applications, including as dyes, herbicides, and materials for electrochromic devices.
Supramolecular Structures
Bipyridine derivatives can be used in the construction of supramolecular structures . These structures have potential applications in areas such as molecular electronics, sensors, and drug delivery systems.
Precursors for Nitrogen-Doped Porous Carbons
Bipyridine-containing metal-organic frameworks can be directly carbonized to produce nitrogen-doped porous carbons (NPCs) . NPCs have received substantial attention for their rising applications, such as electrocatalyst for oxygen reduction reaction (ORR), electrochemical capacitors, lithium-ion batteries, adsorbents, and catalyst supports .
properties
IUPAC Name |
N-[(2-pyridin-4-ylpyridin-4-yl)methyl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O/c25-20(19-12-16-3-1-2-4-17(16)24-19)23-13-14-5-10-22-18(11-14)15-6-8-21-9-7-15/h1-12,24H,13H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSCMPLYXCNUOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCC3=CC(=NC=C3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-([2,4'-bipyridin]-4-ylmethyl)-1H-indole-2-carboxamide |
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